
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a phenylbutoxy group attached to the purine ring, which significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:
Alkylation: The introduction of the phenylbutoxy group is achieved through an alkylation reaction. This involves the reaction of a suitable purine derivative with a phenylbutyl halide under basic conditions.
Methylation: The trimethyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Cyclization: The final step involves cyclization to form the purine ring structure, which is facilitated by heating and the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common industrial methods include:
Catalytic Alkylation: Using catalysts such as palladium or platinum to enhance the alkylation step.
High-Pressure Reactors: Employing high-pressure conditions to drive the reactions to completion more rapidly.
Automated Synthesis: Utilizing automated systems to control reaction parameters precisely, ensuring reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the phenylbutoxy group with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with or enhance particular biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: 1,3,7-Trimethylxanthine, which shares the trimethylxanthine core but lacks the phenylbutoxy group.
Theophylline: 1,3-Dimethylxanthine, which has a similar structure but different functional groups.
Theobromine: 3,7-Dimethylxanthine, another related compound with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties not found in its analogs.
Propiedades
Número CAS |
5415-88-3 |
|---|---|
Fórmula molecular |
C18H22N4O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-(4-phenylbutoxy)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-20-14-15(21(2)18(24)22(3)16(14)23)19-17(20)25-12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clave InChI |
ZGQWBEXVWYJPHA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1OCCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
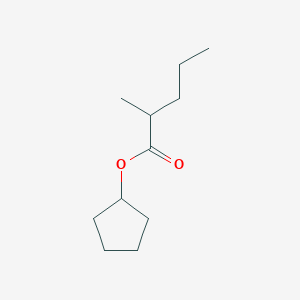
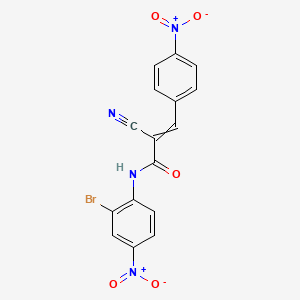
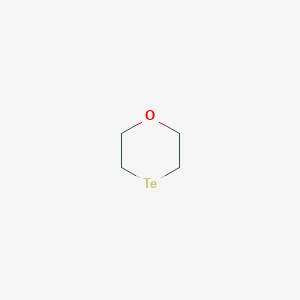
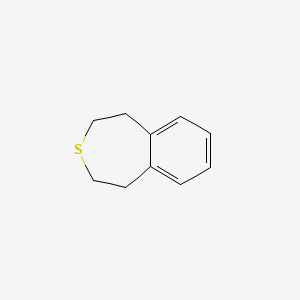

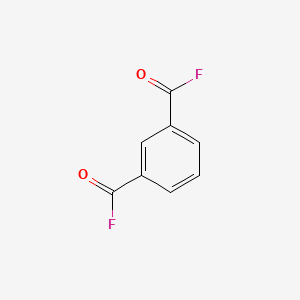

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
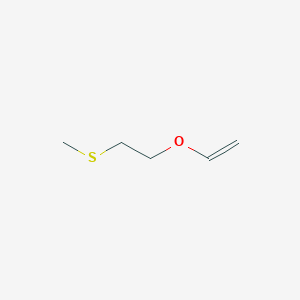
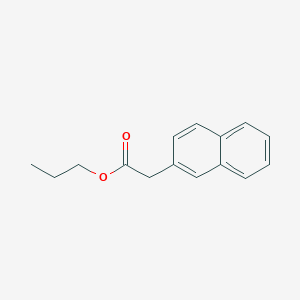

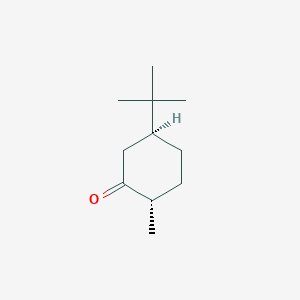
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
